molecular formula C28H28NO4PS B2927683 3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate CAS No. 2623990-83-8

3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate

Cat. No. B2927683
CAS RN: 2623990-83-8
M. Wt: 505.57
InChI Key: SAJLLINFBFKXLX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a basic aromatic heterocycle, and a thiazole ring, which is a more reactive heterocycle containing sulfur and nitrogen. The presence of the dioxo group suggests the compound may have some level of acidity. The triphenylphosphoniumylacetyl group is a common moiety in Wittig reagents, which are used in organic synthesis to construct carbon-carbon double bonds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The triphenylphosphoniumylacetyl group could potentially be introduced via a Wittig reaction . The thiazole and pyridine rings might be formed through cyclization reactions involving appropriate precursors .


Chemical Reactions Analysis

The reactivity of this compound would likely be quite high due to the presence of several reactive functional groups. The thiazole ring, in particular, is known to be involved in a variety of chemical reactions .

Scientific Research Applications

Antimicrobial Agent Development

The structural features of EN300-26677880 suggest potential for antimicrobial activity. Compounds with similar structures have been synthesized and evaluated for their effectiveness against various microorganisms . The presence of the 1,2-thiazolo and pyridin-3-olate moieties could be leveraged in the design of new antimicrobial agents targeting resistant strains of bacteria and fungi.

Chemical Synthesis Intermediary

EN300-26677880 could serve as an intermediary in chemical synthesis processes. Its reactive sites, particularly the triphenylphosphaniumyl group, may facilitate the formation of novel compounds with diverse biological activities. This makes it a valuable tool in medicinal chemistry for the synthesis of pharmacologically active molecules .

Material Science Applications

The compound’s unique molecular structure may have applications in material science, particularly in the development of organic semiconductors or as a ligand in metal-organic frameworks (MOFs). These materials have a wide range of applications, from electronic devices to gas storage and separation technologies .

Catalysis

Due to the presence of the phosphonium group, EN300-26677880 could act as a catalyst in various organic reactions. Phosphonium salts are known to catalyze reactions such as Wittig and related olefination processes, which are pivotal in the formation of carbon-carbon double bonds .

Future Directions

Future research on this compound could involve exploring its reactivity, studying its potential uses (for example, in drug synthesis or material science), and optimizing its synthesis .

properties

IUPAC Name

3a-methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28NO4PS/c1-28-19-11-12-20-29(28)35(32,33)26(27(28)31)25(30)21-34(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-10,13-18H,11-12,19-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJLLINFBFKXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCN1S(=O)(=O)C(=C2[O-])C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28NO4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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